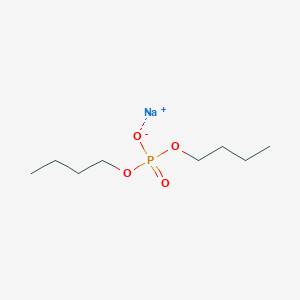![molecular formula C9H8N2O2 B109065 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid CAS No. 1048913-13-8](/img/structure/B109065.png)
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid” is a compound with the CAS Number: 1048913-13-8. It has a molecular weight of 176.17 and its IUPAC name is 1H-pyrrolo [2,3-b]pyridin-1-ylacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) and the InChI key is RPYQVSLCGITEHQ-UHFFFAOYSA-N . For a detailed 3D structure, specialized chemical databases or software would be needed.
Physical And Chemical Properties Analysis
This compound is a white solid . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.63 to 1.69, indicating its lipophilicity . It is very soluble, with a solubility of 2.81 mg/ml .
Applications De Recherche Scientifique
Analgesic Effects :
- Pyrrolidine derivatives, particularly those lacking polar moieties like −OH or −COOH, have been identified to exhibit significant analgesic effects. Compounds structurally related to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid have shown potent analgesic properties in various animal models. Compound A, a derivative of 3-hydroxy pyridine-4-one, demonstrated the most potent analgesic activity among the compounds tested (Hajhashemi et al., 2012).
- Novel 5-acyl-arylhydrazone 1-H pyrazolo[3,4-b]pyridine derivatives were synthesized and displayed potent analgesic activity in the test of abdominal contortions induced by acetic acid in albino mice, underscoring the significance of the acyl-arylhydrazone moiety and the relevance of the substituent of the aryl ring in the activity (Dias et al., 1994).
Anticonvulsant Properties :
- New amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3,3-diphenyl-propionic acid were synthesized and exhibited promising anticonvulsant properties in preclinical seizure models, with certain compounds offering a wider spectrum of protection and a better safety profile than commonly used antiepileptic drugs. The most probable mechanism of action was associated with the interaction with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).
- Another study on new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid in mice revealed not only broad-spectrum anticonvulsant activity but also significant antinociceptive effects in the formalin model of tonic pain and in the oxaliplatin-induced neuropathic pain model. The plausible mechanism of action included the influence on neuronal voltage-sensitive sodium and L-type calcium channels (Rapacz et al., 2016).
Anti-Inflammatory Activities :
- A novel N-pyrrolylcarboxylic acid structurally similar to celecoxib demonstrated significant anti-inflammatory activity and probable antinociceptive mechanisms mediated by spinal, peripheral, and anti-inflammatory mechanisms. The compound was also found to have potential nephrotoxicity and antiplatelet activity after multiple administrations, indicating the need for a careful assessment of its therapeutic window (Zlatanova et al., 2019).
Neuroprotective and Cognitive Enhancing Effects :
- Compounds structurally related to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid were synthesized and evaluated for their effects on memory ability in mice. One of the compounds, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, demonstrated a notable effect in improving the ability of memory in mice, indicating its potential as a cognitive enhancer or neuroprotective agent (Li Ming-zhu, 2010).
Influence on Gastrointestinal Absorption :
- The gastrointestinal absorption of a new non-steroidal anti-inflammatory agent structurally related to pyrrolidine was explored, revealing that the absorption mainly occurs in the small bowel. The study provided insights into the pharmacokinetics of these types of compounds and highlighted the significant influence of small intestinal transit time on their bioavailability (Mizuta et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQVSLCGITEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622799 |
Source


|
| Record name | (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |
CAS RN |
1048913-13-8 |
Source


|
| Record name | (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)






